Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring, with a tert-butyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 3-bromophenylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products
Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylmorpholine derivatives.
Scientific Research Applications
Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate
- Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate
- Tert-butyl 3-(4-bromopyridin-2-yl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H20BrNO3 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-7-8-19-10-13(17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
InChI Key |
BXTNNQNVRSWHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.